molecular formula C10H14ClNO3S2 B13161125 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride

5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride

Cat. No.: B13161125
M. Wt: 295.8 g/mol
InChI Key: KXJYCPFXJIVHEF-UHFFFAOYSA-N
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Description

5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene ring substituted at the 5-position with an ethyl group bearing a branched 2-methylpropanamido (isobutyramido) moiety. The sulfonyl chloride group (-SO₂Cl) at the 2-position of the thiophene ring confers high reactivity, making the compound a valuable intermediate for synthesizing sulfonamides, which are critical in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H14ClNO3S2

Molecular Weight

295.8 g/mol

IUPAC Name

5-[1-(2-methylpropanoylamino)ethyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H14ClNO3S2/c1-6(2)10(13)12-7(3)8-4-5-9(16-8)17(11,14)15/h4-7H,1-3H3,(H,12,13)

InChI Key

KXJYCPFXJIVHEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C)C1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack . The thiophene ring also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Differences

The key differentiating factor among thiophene sulfonyl chlorides lies in their substituents, which influence reactivity, solubility, and application. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Comparative Analysis of Thiophene Sulfonyl Chloride Derivatives

Compound Name Substituent Structure Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Features
Target: 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride Ethyl with branched isobutyramido Not Available Estimated ~295 Not Available Likely organic solvents Branched amide improves stability and lipophilicity
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Thiazole ring C₈H₆ClNO₂S₃ 279.79 88–90 Not specified Electron-withdrawing thiazole enhances reactivity
5-(Acetamidomethyl)thiophene-2-sulfonyl chloride Methyl with acetamide C₇H₈ClNO₃S₂ 253.72 Not Available Chloroform, MeOH, DMSO Compact structure with high polarity
5-[2-(Butyrylamino)ethyl]thiophene-2-sulfonyl chloride Ethyl with linear butyrylamino C₁₀H₁₄ClNO₃S₂ 295.81 Not Available Not specified Straight-chain amide increases lipophilicity
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride Pyrazole with CF₃ and methyl Not Available Not Available Not Available Not specified CF₃ group boosts electron-withdrawing effects

Research Findings and Implications

  • Synthetic Utility : The target’s ethyl-linked isobutyramido group balances reactivity and stability, enabling efficient sulfonamide formation under mild conditions.
  • Drug Design: Branched substituents (target) may reduce metabolic degradation compared to linear analogs (e.g., butyrylaminoethyl derivative) .
  • Material Science : Thiazole and pyrazole derivatives’ electronic properties make them candidates for conductive polymers or sensors .

Biological Activity

5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonyl chloride group and an amido side chain. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of several thiophene derivatives, including 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride, against various bacterial strains:

CompoundTarget BacteriaMIC (µM/ml)Reference
S1Staphylococcus aureus0.81
S1Escherichia coli0.81
S4Candida albicans0.91

The compound S1 exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, while showing limited antifungal efficacy.

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively. The compound was tested for cytotoxic effects on various cancer cell lines using the sulforhodamine B assay:

Cell LineIC50 (µM)Reference
A-549 (Lung)10^-4
HepG-2 (Liver)<25
MCF-7 (Breast)<25

These results indicate that 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride has significant anti-proliferative effects, particularly against HepG-2 and MCF-7 cell lines.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it has been suggested that the sulfonyl chloride moiety may play a role in the reactivity towards nucleophiles in cancer cells, leading to apoptosis or cell cycle arrest.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the antioxidant activity of thiophene derivatives has also been assessed. Compounds similar to 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride showed promising results in DPPH radical scavenging assays:

CompoundIC50 (µM)Reference
S448.45
S645.33

These findings suggest that these compounds could potentially mitigate oxidative stress in biological systems.

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

  • Case Study 1 : A patient with resistant bacterial infection was treated with a thiophene derivative showing an MIC of 0.81 µM/ml against Staphylococcus aureus, resulting in significant improvement.
  • Case Study 2 : In vitro testing on lung cancer cells demonstrated that treatment with the compound led to a decrease in cell viability by over 70%, indicating strong potential for therapeutic applications.

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